1-Methylpyrene

Environmental Risk Assessment PAH Toxicity Profiling Non-EPA PAH Monitoring

Researchers requiring a positionally defined alkylated PAH for source apportionment or carcinogenicity studies face supply of isomeric mixtures that undermine forensic ratios. 1-Methylpyrene (CAS 27577-90-8) resolves this. - Single-isomer reference with characteristic GC retention distinct from 4-methylpyrene, enabling reliable petrogenic fingerprinting. - Validated in vivo rodent carcinogen with defined side-chain hydroxylation/sulfoconjugation bioactivation pathway. - Retains native pyrene fluorescence (λex 346 nm/λem 378 nm) while providing a methyl handle for solubility tuning.

Molecular Formula C17H12
Molecular Weight 216.28 g/mol
CAS No. 27577-90-8
Cat. No. B7779812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrene
CAS27577-90-8
Molecular FormulaC17H12
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4
InChIInChI=1S/C17H12/c1-11-5-6-14-8-7-12-3-2-4-13-9-10-15(11)17(14)16(12)13/h2-10H,1H3
InChIKeyKBSPJIWZDWBDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in DMSO, acetonitrile and chloroform

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyrene: Physicochemical & Regulatory Profile


1-Methylpyrene (CAS 27577-90-8; also referenced as 2381-21-7) is an alkylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H12 and a molecular weight of 216.28 g/mol [1]. It is a solid at room temperature with a reported melting point of 72–74 °C and a boiling point of approximately 387–410 °C [2]. The compound is classified as a fluorescent probe with excitation/emission wavelengths (λex/λem) of 346 nm/378 nm and is also a documented rodent carcinogen . In regulatory and analytical contexts, 1-methylpyrene is a non-EPA PAH that is frequently monitored in environmental samples due to its persistence and toxicological relevance, particularly in petrogenic source identification [3].

Why Generic PAH Substitutions Fail for 1-Methylpyrene


Procurement or substitution decisions for 1-methylpyrene cannot rely on the assumption that unsubstituted pyrene or other methylpyrene isomers are functionally equivalent. Evidence demonstrates that the specific position of the methyl substituent (the 1-position on the pyrene core) fundamentally alters toxicological, analytical, and environmental fate outcomes. For instance, while 1-methylpyrene is a potent rodent carcinogen requiring side-chain hydroxylation for bioactivation, its isomer 4-methylpyrene may undergo different metabolic processing [1]. Moreover, the compound exhibits distinct chromatographic retention behavior compared to parent pyrene on specialized GC stationary phases [2], and its ozonolysis kinetics differ significantly from pyrene . Crucially, in environmental risk assessment, 1-methylpyrene has a higher influence on Toxic Equivalents (TEQ) than its parent pyrene and other non-alkylated analogs [3], meaning that using pyrene as a proxy for this specific alkylated species would substantially underestimate toxicological burden.

Comparative Performance Evidence for 1-Methylpyrene


Environmental TEQ Contribution Advantage Over Pyrene

In a comprehensive analysis of 59 PAHs in petrogenic and pyrogenic environmental samples, 1-methylpyrene was identified as an alkylated PAH with a significantly higher influence on overall Toxic Equivalents (TEQ) than its parent compound, pyrene [1]. The study explicitly states that '5-methylchrysene and 1-methylpyrene have higher influence on TEQ than parent compounds' [1]. While exact TEQ factor ratios are not numerically specified in the abstract, the finding confirms that non-EPA PAH like 1-methylpyrene collectively account for 69.3–95.1% of overall TEQ in mixed matrices, underscoring its disproportionate toxicological weight relative to unsubstituted pyrene which is included in standard EPA lists [1].

Environmental Risk Assessment PAH Toxicity Profiling Non-EPA PAH Monitoring

In Vivo Tumorigenicity vs. 1,6-Dimethylpyrene

A direct comparative genotoxicity and tumorigenicity study evaluated 1-methylpyrene and 1,6-dimethylpyrene in parallel assays. Both compounds induced unscheduled DNA synthesis in rat hepatocytes, indicating genotoxic potential [1]. However, when administered to newborn male mice, only 1-methylpyrene exhibited tumorigenic activity; 1,6-dimethylpyrene did not [1]. This demonstrates that despite similar in vitro genotoxicity, the in vivo carcinogenic outcome is specific to 1-methylpyrene within this methylated pyrene class.

Carcinogenicity Assessment In Vivo Toxicology Alkylated PAH Genotoxicity

Pyrene-Like Spectral Signature Preservation

Comprehensive photophysical characterization classifies pyrene derivatives into two major groups based on spectral behavior. 1-Methylpyrene belongs to the first group ('pyrene-like derivatives'), where the methyl substituent weakly perturbs the symmetry of the π-electron cloud, resulting in spectroscopic properties that are roughly equivalent to pyrene itself (λex = 346 nm; λem = 378 nm) [1]. In contrast, derivatives such as 1-aminopyrene and 1-pyrenecarboxaldehyde exhibit fundamentally different spectral behavior due to large inductive and mesomeric effects [1]. This classification is crucial for experimental design where maintaining the pyrene spectral fingerprint while introducing minimal perturbation is required.

Fluorescence Spectroscopy Fluorescent Probes Biophysical Chemistry

Source Fingerprinting vs. 4-Methylpyrene

In the analysis of rock extracts and crude oils, the relative abundance of methylpyrene isomers serves as a diagnostic ratio for distinguishing petrogenic sources [1]. The study specifically identifies and quantifies the distribution of two methylpyrene isomers: 1-MPy (1-methylpyrene) and 4-MPy (4-methylpyrene), alongside dimethylpyrene isomers and other alkylated species [1]. The different abundance patterns of 1-MPy versus 4-MPy in various geological samples provide a measurable fingerprint for source identification and thermal maturity assessment that cannot be replicated using unsubstituted pyrene or a generic 'methylpyrene' mixture.

Environmental Forensics Petroleum Geochemistry Source Apportionment

Ozonolysis Kinetics vs. Unsubstituted Pyrene

Recent atmospheric chemistry investigations have quantitatively analyzed the reaction rates of 1-methylpyrene with ozone, revealing that it undergoes ozonolysis more rapidly than unsubstituted pyrene . This differential reactivity has direct implications for modeling the atmospheric lifetime and degradation pathways of alkylated versus non-alkylated PAHs. The enhanced reactivity of the methylated species means that using pyrene degradation rates as a proxy for 1-methylpyrene would overestimate the atmospheric persistence of this specific alkylated PAH.

Atmospheric Chemistry PAH Degradation Environmental Fate

Photochemical Stability vs. Pyrene

Systematic studies on the photochemical stability of fluorescent films based on pyrene and pyrenyl derivatives have established that unsubstituted pyrene is photochemically much more stable than any of its derivatives, regardless of the nature of the substituent introduced [1]. While 1-methylpyrene is not explicitly quantified against pyrene in the abstracted data, the class-level finding is unequivocal: 'photo-chemically pyrene is much more stable than its derivatives no matter what kind of substituent is introduced' [1]. This means that 1-methylpyrene, as a methyl-substituted derivative, exhibits lower photochemical stability than parent pyrene, which is a critical consideration for applications involving prolonged UV exposure.

Fluorescent Film Sensors Photodegradation Material Stability

Research & Industrial Applications for 1-Methylpyrene


Environmental Forensics & Source Fingerprinting

In petroleum geochemistry and environmental forensics, 1-methylpyrene serves as a critical diagnostic marker for source apportionment. Its relative abundance compared to 4-methylpyrene and other alkylated pyrene isomers provides a measurable fingerprint that distinguishes between different crude oil sources and thermal maturity levels [1]. Procurement of high-purity 1-methylpyrene reference material is essential for calibrating GC-MS instrumentation used in these forensic analyses, as the isomeric ratios cannot be reliably determined using unsubstituted pyrene or generic methylpyrene mixtures. The compound's inclusion in the extended 59 PAH analytical panel further supports its utility in comprehensive environmental site assessments where non-EPA PAH contribute disproportionately to toxic burden [2].

In Vivo Carcinogenicity & Hazard Identification

1-Methylpyrene is a validated in vivo rodent carcinogen with demonstrated tumorigenic activity in newborn mouse bioassays [1]. Unlike its close analog 1,6-dimethylpyrene, which exhibits similar in vitro genotoxicity but lacks in vivo tumorigenic activity, 1-methylpyrene provides a defined experimental model for studying the relationship between alkylation pattern, metabolic activation (via CYP and SULT enzymes), and carcinogenic outcome [1][2]. Researchers conducting hazard identification studies or developing physiologically based pharmacokinetic (PBPK) models for alkylated PAH exposure should select 1-methylpyrene over other methylated pyrenes when in vivo tumorigenicity is a required experimental endpoint. The compound's well-characterized metabolic pathway—side-chain hydroxylation to 1-hydroxymethylpyrene followed by sulfoconjugation to the DNA-reactive 1-sulfooxymethylpyrene—provides a defined framework for studying bioactivation mechanisms [3].

Fluorescence Biophysics with Preserved Pyrene Signature

For biophysical applications where the pyrene fluorescence signature must be preserved while introducing a defined structural modification, 1-methylpyrene is the optimal choice among substituted pyrenes. Photophysical characterization confirms that 1-methylpyrene belongs to the 'pyrene-like' derivative class, exhibiting roughly equivalent spectroscopic properties to unsubstituted pyrene (λex 346 nm, λem 378 nm) [1][2]. This contrasts sharply with derivatives like 1-aminopyrene or 1-pyrenecarboxaldehyde, which exhibit fundamentally altered spectral behavior. Researchers developing fluorescent probes for membrane studies, protein conformational analysis, or micellar aggregation number determination should procure 1-methylpyrene when experimental design requires both a methyl 'handle' (for solubility tuning or further conjugation) and the retention of the characteristic pyrene monomer/excimer fluorescence behavior. However, users should note the compound's reduced photochemical stability relative to unsubstituted pyrene under prolonged UV exposure [3].

Atmospheric Chemistry & Environmental Fate Modeling

1-Methylpyrene is a necessary reference compound for atmospheric chemistry studies investigating the differential environmental fate of alkylated versus non-alkylated PAH species. Evidence demonstrates that 1-methylpyrene undergoes ozonolysis more rapidly than unsubstituted pyrene [1], a kinetic difference that directly impacts modeled atmospheric lifetimes and degradation product profiles. Additionally, the compound's detection in ambient air at concentrations ranging from 0.01 to 0.15 ng/m³ in urban environments underscores its relevance as an atmospheric pollutant [1]. For researchers developing atmospheric chemistry models or conducting PAH degradation studies, procurement of authentic 1-methylpyrene is required to accurately parameterize reaction rate constants for alkylated species, as extrapolation from pyrene kinetics would introduce systematic error into model predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylpyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.